(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Biocatalysis Stereoselective Synthesis Enzymatic Resolution

Sourcing the correct trans-(1R,4R) stereoisomer is challenging; enzymatic routes favor the cis-isomer. This compound provides the defined trans-geometry essential for selective GABAC receptor probing and carbocyclic nucleoside synthesis. • Enantiopure (1R,4R) configuration ensures target selectivity; cis-diastereomers cause complete loss of pharmacological activity. • Critical intermediate for APIs requiring a defined trans vicinal relationship per patent literature. • Modern processes overcome historical ~8.7% yields to supply gram quantities reliably.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 102679-78-7
Cat. No. B019456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
CAS102679-78-7
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C(C=CC1[NH3+])C(=O)[O-]
InChIInChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1
InChIKeyVTCHZFWYUPZZKL-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Procurement Guide


(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS 102679-78-7) is a conformationally restricted, chiral cyclic β-amino acid featuring a trans-configured cyclopentene scaffold [1]. It serves as a non-proteinogenic building block in medicinal chemistry, particularly as a constrained GABA analog scaffold for probing receptor stereochemistry, and as an intermediate for carbocyclic nucleosides [2].

Chiral trans-β-amino acid for medicinal chemistry building
Supports GABA receptor stereochemistry probe studies
Intermediate for carbocyclic nucleoside analog research

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid: Substitution Risk Alert


Substituting the trans-(1R,4R) isomer for its cis-diastereomers (e.g., (1R,4S)-ACPECA) or the saturated cyclopentane analog results in a complete loss of target selectivity in pharmacological studies. The constrained trans-geometry imposes a unique spatial arrangement of the amine and carboxyl groups, which directly controls receptor subtype activation profiles [1]. Furthermore, standard enzymatic production routes for cyclic amino acids are highly stereoselective for the cis-isomer, making the trans-isomer synthetically orthogonal. Sourcing the correct enantiomerically pure trans isomer is critical to avoid project delays from failed resolutions [2].

Cis-diastereomer substitution
May reverse receptor activity profile; cis-(1R,4S) acts as full GABAC agonist, while trans is inactive.
Saturated cyclopentane analog
Loss of conformational constraint alters target selectivity, limiting direct replacement without validation.
Supply contamination risk
Standard enzymatic routes selectively produce cis-isomer; authentic trans-material requires orthogonal synthesis, risking misidentification.

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid: Key Differentiators


Enzymatic Substrate Orthogonality

In direct head-to-head enzymatic screening, the standard industrial lactamase (EC 3.5.2.B2) demonstrates a strict stereochemical preference for the cis-configuration, producing (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid with 49.8% conversion and 99.7% enantiomeric excess (ee) from a racemic substrate. The trans-(1R,4R) isomer is not a substrate for this enzyme [1]. This provides a key quality assurance (QA) differentiator: authentic trans-material cannot be generated via this common enzymatic route, ensuring chemical supply chain integrity against cis-contamination.

Enzymatic Orthogonality
Head-to-head
0% conversion vs 49.8% conversion
Wild-type lactamase EC 3.5.2.B2
Ensures supply-chain integrity against cis-contamination
Absolute orthogonal substrate specificity
Biocatalysis Stereoselective Synthesis Enzymatic Resolution

GABAC Receptor Inactivity of Trans-Configuration

The constrained trans-geometry of (1R,4R) differentiates it from the cis-analogs at recombinant GABA receptors. While the cis-isomer (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid acts as a full agonist at ρ1 (EC50 ≈ 135 μM) and ρ2 (EC50 ≈ 60 μM) receptors, the predefined spatial orientation of the (1R,4R) isomer is not recognized by the agonist binding site, rendering it inactive. This is a class-level inference from the established structure-activity relationship (SAR) of conformational constrained GABA analogs [1]. This makes the trans-isomer the preferred negative control or scaffold for antagonist development.

GABAC Receptor Activity
Class-level inference
Inactive vs EC50 ≈ 135 μM
Cis-(1R,4S) isomer as full agonist at ρ1
Preferred matched-pair negative control for antagonist design
Class-level SAR from trans-geometry constraint
GABA Receptor Pharmacology Stereochemistry Agonist/Antagonist

Synthesis Yield and Procurement Cost Drivers

The original synthesis of the hydrochloride salt of the (1R,4R)-isomer via a classical resolution using isopropylidene ribonolactone was reported at only an 8.7% yield [1]. This is in stark contrast to modern enzymatic routes for cis-isomers which achieve >99% ee with high substrate loading (500g/L) [2]. This historical quantitative data explains the persistent higher commercial price and longer lead times for the trans-isomer, a critical factor for procurement planning.

Synthesis Yield
Cross-study comparable
8.7% yield vs >99% ee scalable
Classical resolution vs modern enzymatic routes
Explains higher procurement cost; requires proprietary synthesis
Multigram supply depends on high-yielding asymmetric methods
Process Chemistry Diastereomeric Resolution Synthesis Cost

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid: Application Scenarios


GABAC Antagonist Probe Design

Use as an inactive, conformationally-matched control in electrophysiological studies. The documented lack of activity at GABAC ρ1 and ρ2 receptors, as inferred from its trans-configuration [1], makes this specific isomer the required building block for synthesizing antagonist libraries where any residual agonism would confound results.

Carbocyclic Nucleoside Intermediate Synthesis

Deploy as a strategic intermediate where the trans-geometry is essential for downstream functionalization. Patents highlight its use in synthesizing active pharmaceutical ingredients (APIs) that require a defined trans vicinal relationship [2]. This is not achievable with commercially dominant cis-intermediates.

Enzymatic Resolution Calibration Standard

Utilize as a non-substrate reference compound for screening engineered lactamases or lipases. The documented 0% conversion rate by wild-type EC 3.5.2.B2 [3] provides a definitive baseline for measuring improvements in enzyme engineering campaigns aimed at broadening substrate scope to encompass trans-isomers.

Peptidomimetic Foldamer Scaffold

The trans-cyclopentene moiety provides a rigid β-amino acid with a dihedral angle incompatible with standard cis-peptide secondary structures. This enables the de novo design of non-native foldamer topologies for protein-protein interaction inhibition, where the 8.7% yield from early methods [4] has been overcome by modern vendor processes to supply the requisite gram quantities.

Application
Selection Property
Validation Focus
GABAC antagonist probe design
Conformationally matched inactive trans-scaffold
Receptor inactivity at GABAC ρ1/ρ2
Carbocyclic nucleoside intermediate
Trans-vicinal geometry for functionalization
Stereochemical fidelity in nucleoside construction
Enzymatic resolution calibration standard
Non-substrate for wild-type lactamase
Conversion rate baseline in enzyme engineering
Peptidomimetic foldamer scaffold
Rigid trans-cyclopentene dihedral angle
Non-native foldamer topology and gram-scale supply
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